4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide
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Description
4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H27N5O3S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The synthesis of sulfanilamide derivatives and their characterization through techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra are fundamental aspects of research. These compounds are further analyzed using Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods. Crystal structures are determined by X-ray diffraction to examine conformational and hydrogen bond network properties (Lahtinen et al., 2014).
Structural Analysis : Detailed structural analysis of newly synthesized compounds, especially focusing on the crystal and molecular structure, provides insights into their chemical properties and potential applications. For example, the study of two N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides revealed their crystallization as ethanol monosolvates and the formation of centrosymmetric four-molecule aggregates through hydrogen bonds (Chinthal et al., 2020).
Biological Activities
Antimicrobial Studies : The antimicrobial activities of sulfanilamide derivatives against various bacterial and fungal strains are investigated to determine their effectiveness. However, the introduction of benzene rings to certain molecular groups showed no significant antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Carbonic Anhydrase Inhibition : Aromatic sulfonamide inhibitors of carbonic anhydrases are studied for their inhibitory effects on different isoenzymes. These compounds, including 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, demonstrated nanomolar half maximal inhibitory concentration (IC50) values, showing potential applications in medical research (Supuran et al., 2013).
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S2/c1-3-14-26(15-4-2)32(29,30)19-12-10-17(11-13-19)21(28)23-16-20-24-25-22(31)27(20)18-8-6-5-7-9-18/h5-13H,3-4,14-16H2,1-2H3,(H,23,28)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRRWOSHXJISHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.